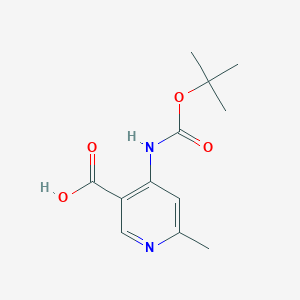

4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid

Description

4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid is a nicotinic acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 4-position and a methyl substituent at the 6-position of the pyridine ring. The Boc group is widely used in organic synthesis to protect amine functionalities, ensuring stability during reactions such as peptide coupling or heterocyclic modifications.

Properties

Molecular Formula |

C12H16N2O4 |

|---|---|

Molecular Weight |

252.27 g/mol |

IUPAC Name |

6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-3-carboxylic acid |

InChI |

InChI=1S/C12H16N2O4/c1-7-5-9(8(6-13-7)10(15)16)14-11(17)18-12(2,3)4/h5-6H,1-4H3,(H,15,16)(H,13,14,17) |

InChI Key |

ISCUDGNLNVBFOT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)C(=O)O)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Esterification of 4-Hydroxy-6-Methylnicotinic Acid

Starting Material : 4-Hydroxy-6-methylnicotinic acid

Reagents : Methanol, sulfur oxychloride (SOCl₂)

Conditions : Reflux at 65–70°C for 5–8 hours.

Mechanism : SOCl₂ catalyzes esterification by converting the carboxylic acid to its acyl chloride intermediate, followed by nucleophilic substitution with methanol.

Yield : 90–95% (methyl ester).

Example :

20 g of 4-hydroxy-6-methylnicotinic acid reacts with 40 g methanol and 18 g SOCl₂ to yield 19.6–19.8 g of methyl 4-hydroxy-6-methylnicotinate.

Halogenation of the Ester

Reagents : Tribromophosphine oxide (POBr₃)

Conditions : 85–90°C for 6 hours.

Mechanism : POBr₃ substitutes the hydroxyl group with bromine via a two-step process involving protonation and bromide displacement.

Yield : 80–85% (4-bromo-6-methylnicotinate).

Example :

19.6 g methyl 4-hydroxy-6-methylnicotinate reacts with 65 g POBr₃ to yield 24.6–25.1 g methyl 4-bromo-6-methylnicotinate.

Ammonolysis to Introduce the Amino Group

Reagents : Ammonium hydroxide (NH₄OH)

Conditions : High-pressure reactor at 150°C and 0.7 MPa for 5–10 hours.

Mechanism : Nucleophilic aromatic substitution (SNAr) replaces bromine with an amino group under basic, high-temperature conditions.

Yield : 70–75% (methyl 4-amino-6-methylnicotinate).

Example :

24.6 g methyl 4-bromo-6-methylnicotinate reacts with 30 g NH₄OH to yield 17.1–17.7 g methyl 4-amino-6-methylnicotinate.

Boc Protection of the Amino Group

Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP)

Conditions : Dichloromethane (DCM), room temperature, 12 hours.

Mechanism : Boc₂O reacts with the primary amine in the presence of DMAP, forming a stable carbamate.

Yield : 85–90% (methyl 4-tert-butoxycarbonylamino-6-methylnicotinate).

Example :

17.1 g methyl 4-amino-6-methylnicotinate reacts with 30 g Boc₂O and 0.5 g DMAP to yield 19.2 g protected ester.

Ester Hydrolysis to Carboxylic Acid

Reagents : Hydrochloric acid (HCl)

Conditions : Reflux in ethanol/water (1:1) at 95°C for 2 hours.

Mechanism : Acid-catalyzed hydrolysis cleaves the methyl ester to the carboxylic acid.

Yield : 90–95% (4-tert-butoxycarbonylamino-6-methyl-nicotinic acid).

Example :

19.2 g methyl 4-tert-butoxycarbonylamino-6-methylnicotinate hydrolyzes with 14 g HCl to yield 16.8 g final product.

Alternative Route: Direct Boc Protection on Nicotinic Acid Derivatives

Oxidation of 2-Methyl-5-Ethylpyridine

Starting Material : 2-Methyl-5-ethylpyridine

Reagents : Nitric acid (HNO₃), sulfuric acid (H₂SO₄).

Conditions : 160–190°C with catalytic SeO₂.

Mechanism : Nitric acid oxidizes the ethyl group to a carboxylic acid via radical intermediates.

Yield : 65–70% (6-methylnicotinic acid).

Example :

1 mole of 2-methyl-5-ethylpyridine oxidizes with 6–9 moles HNO₃ to yield 0.65–0.70 moles 6-methylnicotinic acid.

Nitration and Reduction

Reagents : Mixed acid (HNO₃/H₂SO₄), hydrogen gas (H₂)/Pd-C

Conditions : Nitration at 0–5°C, followed by catalytic hydrogenation.

Mechanism : Electrophilic nitration at position 4, reduced to amine via hydrogenolysis.

Yield : 50–60% (4-amino-6-methylnicotinic acid).

Example :

10 g 6-methylnicotinic acid nitrates to 4-nitro-6-methylnicotinic acid, which reduces to 5.2 g 4-amino-6-methylnicotinic acid.

Boc Protection and Isolation

Identical to Section 2.4, yielding the final Boc-protected acid after hydrolysis.

Comparative Analysis of Methods

| Parameter | Halogenation-Ammonolysis-Boc | Direct Amination-Boc |

|---|---|---|

| Starting Material Cost | Moderate | Low |

| Step Count | 5 | 4 |

| Overall Yield | 45–50% | 30–40% |

| Purity (HPLC) | ≥99% | 95–98% |

| Scalability | Industrial | Lab-scale |

Critical Reaction Optimization Insights

- Catalyst Selection : Tribromophosphine oxide outperforms PCl₅ in halogenation due to reduced side reactions.

- Boc Protection Efficiency : DMAP accelerates Boc₂O activation, reducing reaction time from 24 to 12 hours.

- Hydrolysis Specificity : Ethanol/water mixtures prevent decarboxylation during ester hydrolysis.

Chemical Reactions Analysis

Types of Reactions

4-((tert-Butoxycarbonyl)amino)-6-methylnicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the Boc-protected amino group.

Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride is often used for the reduction of Boc-protected amides to alcohols.

Substitution: The Boc group can be removed using trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions typically result in the formation of free amines.

Scientific Research Applications

4-((tert-Butoxycarbonyl)amino)-6-methylnicotinic acid has several applications in scientific research:

Biology: The compound can be used in the study of enzyme mechanisms and protein interactions, as the Boc group can be selectively removed to reveal the active amino group.

Mechanism of Action

The mechanism of action of 4-((tert-Butoxycarbonyl)amino)-6-methylnicotinic acid involves the selective protection and deprotection of the amino group. The Boc group is introduced to protect the amino group from unwanted reactions during synthesis. It can be removed under acidic conditions, revealing the free amino group for further functionalization . This selective protection and deprotection mechanism is crucial in multi-step organic synthesis and peptide synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Differences and Implications

Substituent Position and Type: The Boc group in 4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid is at the 4-position, whereas in 6-(4-((tert-Butoxycarbonyl)amino)piperidin-1-yl)nicotinic acid , the Boc group is part of a piperidine ring attached to the 6-position. This positional difference may alter steric hindrance and hydrogen-bonding capacity, impacting reactivity in coupling reactions or interactions with biological targets. The 6-(tert-Butylamino)nicotinic acid lacks a Boc group but features a tert-butylamino group at the 6-position.

Molecular Weight and Functional Complexity: The piperidine-containing derivative has a higher molecular weight (321.37 g/mol) due to its extended heterocyclic structure, which may limit its utility in drug development where lower molecular weight is often preferred. The simpler tert-butylamino derivative (194.23 g/mol) is more likely to serve as a versatile intermediate in medicinal chemistry.

Applications: The Boc-protected compounds (target and ) are likely used as intermediates in multi-step syntheses, particularly for amine protection. However, the discontinued status of suggests challenges in scalability or stability. The tert-butylamino derivative is explicitly cited as a therapeutic building block, indicating its role in synthesizing bioactive molecules, such as kinase inhibitors or receptor modulators .

Research Findings and Limitations

- Synthetic Utility : Boc-protected nicotinic acids are critical for introducing protected amine functionalities into larger molecules. The methyl group in the target compound may offer synthetic advantages over bulkier substituents (e.g., piperidine in ), enabling easier functionalization at adjacent positions.

- Data Gaps : Experimental data on the target compound’s solubility, stability, or reactivity are absent in the reviewed sources. Further studies are needed to compare its performance with analogs in specific reaction conditions or biological assays.

Biological Activity

4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid (Boc-6-MNA) is a derivative of nicotinic acid characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino moiety. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antiviral, anti-inflammatory, and antimicrobial properties. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Synthesis

The structure of Boc-6-MNA is defined by its chemical formula , featuring a pyridine ring that is characteristic of nicotinic acid derivatives. The synthesis typically involves the reaction of nicotinic acid with tert-butyl dicarbonate in the presence of bases such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in solvents like acetonitrile. The Boc group serves to protect the amino group, allowing for selective reactions at other sites on the molecule.

The mechanism of action for Boc-6-MNA involves its interaction with specific molecular targets. Upon deprotection of the Boc group, the free amine can engage with enzymes, receptors, or other biomolecules, leading to various biological effects. Pathways influenced may include:

- Modulation of enzyme activity

- Receptor binding

- Alteration of cellular signaling processes .

Biological Activities

Research indicates that Boc-6-MNA exhibits several notable biological activities:

Antiviral Activity

Compounds structurally related to Boc-6-MNA have demonstrated antiviral properties. For instance, studies have shown that derivatives can inhibit viral enzymes such as neuraminidase, which is crucial for viral replication.

| Compound | Activity | IC50 (μM) |

|---|---|---|

| A-87380 | Neuraminidase Inhibitor | 50 |

| A-192558 | Neuraminidase Inhibitor | Not specified |

Anti-inflammatory Properties

Boc-6-MNA has been investigated for its potential to reduce inflammation through modulation of cytokine production. Research suggests that certain derivatives can suppress lipopolysaccharide (LPS)-induced tumor necrosis factor alpha (TNFα) production, indicating their potential utility in treating inflammatory diseases.

Antimicrobial Activity

Preliminary studies suggest that Boc-6-MNA may possess antimicrobial activity against various pathogens. Its structural similarity to known antimicrobial agents supports its potential applications in developing new antibiotics.

Case Studies and Research Findings

Several studies have explored the biological implications of Boc-6-MNA and its analogs:

- Antiviral Efficacy : A study highlighted that β-amino acid derivatives exhibited antiviral properties against influenza virus by inhibiting neuraminidase.

- Anti-inflammatory Effects : Research indicated that certain derivatives could suppress LPS-induced TNFα production, showcasing their potential in treating inflammatory diseases.

- Antimicrobial Activity : The compound's structural similarity to known antimicrobial agents suggests potential applications in developing new antibiotics.

Q & A

Q. What are the recommended synthetic routes for 4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid, and how can reaction efficiency be assessed?

- Methodological Answer : The synthesis typically involves introducing the tert-butoxycarbonyl (Boc) protecting group to a nicotinic acid derivative. A common approach is coupling 6-methyl-nicotinic acid with Boc-anhydride under basic conditions (e.g., DMAP catalysis in THF). Reaction efficiency can be assessed via Design of Experiments (DoE) to optimize variables like temperature, solvent polarity, and stoichiometry . Characterization should include HPLC (purity >97%) and NMR (e.g., verifying Boc-group stability at δ 1.4 ppm for tert-butyl protons) .

Q. How should researchers approach the purification of 4-Tert-butoxycarbonylamino-6-methyl-nicotinic acid, given its solubility limitations?

- Methodological Answer : Due to its hydrophobic Boc group, purification often requires gradient elution in reverse-phase column chromatography (C18 silica, methanol/water). Alternative methods include membrane separation technologies (e.g., nanofiltration for solvent recovery) or recrystallization using DCM/hexane mixtures. Solubility profiles should be mapped using Hansen solubility parameters to select optimal solvents .

Advanced Research Questions

Q. How can researchers design experiments to optimize synthesis while minimizing side reactions (e.g., Boc deprotection or methyl group oxidation)?

- Methodological Answer : Use factorial design (e.g., 2^k factorial) to test interactions between variables like pH, oxidizing agents, and reaction time . For example:

Q. How should contradictory spectroscopic data (e.g., NMR vs. IR) for this compound be resolved?

- Methodological Answer : Cross-validate using multi-technique analysis :

- NMR : Confirm Boc-group integrity via tert-butyl protons and methyl resonance at δ 2.5 ppm.

- IR : Check for C=O stretching (Boc carbonyl ~1680 cm⁻¹) and absence of free amine (N-H stretch ~3300 cm⁻¹).

- Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted spectra (e.g., using Gaussian or ORCA) . Discrepancies may indicate solvent effects or crystalline polymorphism .

Q. What computational strategies predict the compound’s reactivity in further derivatization (e.g., peptide coupling)?

- Methodological Answer : Apply quantum chemical calculations to model transition states for reactions like amide bond formation. For example:

- Use reaction path search methods (e.g., NEB or QM/MM) to identify energy barriers for nucleophilic attack at the carbonyl group .

- Simulate solvent effects (e.g., PCM models for DMF or DCM) to predict reaction feasibility under varying conditions .

Handling Data Contradictions

Q. How can researchers reconcile conflicting data on the compound’s stability under acidic conditions?

- Methodological Answer : Design a pH-dependent stability study using accelerated degradation testing (e.g., 0.1M HCl at 40°C). Monitor Boc deprotection via LC-MS and compare with Arrhenius modeling to extrapolate shelf-life . Conflicting data may arise from impurities or kinetic vs. thermodynamic control; use multivariate analysis (e.g., PCA) to isolate dominant degradation pathways .

Experimental Design for Novel Applications

Q. How to assess the compound’s potential as a precursor in metal-organic frameworks (MOFs)?

- Methodological Answer : Conduct ligand screening using combinatorial libraries. Parameters:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.